molecular formula C6H7NO4 B13102703 (S)-3,6-Dioxopiperidine-2-carboxylicacid

(S)-3,6-Dioxopiperidine-2-carboxylicacid

Cat. No.: B13102703
M. Wt: 157.12 g/mol
InChI Key: SPWZOVUFCGVHAM-YFKPBYRVSA-N
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Description

(S)-3,6-Dioxopiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which includes two keto groups at positions 3 and 6, and a carboxylic acid group at position 2. The (S)-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,6-Dioxopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of amino acids as starting materials, which undergo cyclization and oxidation to form the desired piperidine ring structure. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of (S)-3,6-Dioxopiperidine-2-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and continuous flow processes. These methods aim to maximize yield and purity while minimizing the environmental impact and cost of production.

Chemical Reactions Analysis

Types of Reactions: (S)-3,6-Dioxopiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazines, while reduction can produce hydroxylated piperidines.

Scientific Research Applications

Synthesis of Bioactive Compounds

(S)-3,6-Dioxopiperidine-2-carboxylic acid serves as a versatile building block in the synthesis of various bioactive compounds. It is particularly noted for its role in the synthesis of functionalized β-lactam N-heterocycles, which are important in antibiotic development. These compounds can be synthesized via carboxymethylproline synthase-catalyzed cyclization reactions, showcasing the compound's utility in creating complex molecular architectures .

Anti-inflammatory and Anticancer Properties

Research indicates that derivatives of (S)-3,6-Dioxopiperidine-2-carboxylic acid can modulate tumor necrosis factor-alpha (TNF-α) levels, making them potential therapeutic agents for inflammatory diseases and cancers. For instance, substituted phthalimides derived from this compound have been shown to reduce TNF-α levels in animal models, suggesting a pathway for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Reactivity Overview

The compound exhibits significant reactivity due to its dioxopiperidine structure, allowing it to participate in various chemical reactions:

  • Formation of Lactams : The compound can be reduced to produce optically pure hydroxymethyl lactams, which are valuable intermediates in drug synthesis .
  • Pharmaceutical Intermediates : It is used as an intermediate in the synthesis of lenalidomide, an antineoplastic agent that induces ubiquitination and degradation of specific proteins involved in cancer progression .

Case Study: Synthesis of Isoindolines

A notable application involves the preparation of 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione from (S)-3,6-Dioxopiperidine-2-carboxylic acid. This synthesis demonstrated a high yield (92%) under optimized conditions using triethylamine as a base . This compound has implications for developing new therapeutic agents due to its structural similarity to known bioactive molecules.

Case Study: Drug Development

In a study focusing on drug development, researchers utilized (S)-3,6-Dioxopiperidine-2-carboxylic acid to create novel compounds that exhibited anticancer activity. The derivatives were tested against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

Data Tables

Application AreaSpecific UseExample Compound
Antibiotic DevelopmentSynthesis of β-lactam N-heterocyclesFunctionalized β-lactams
Anti-inflammatory AgentsModulation of TNF-α levelsSubstituted phthalimides
Anticancer AgentsSynthesis of isoindoline derivatives4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione
Drug IntermediatesSynthesis of lenalidomideLenalidomide precursors

Mechanism of Action

The mechanism of action of (S)-3,6-Dioxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The keto and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    ®-3,6-Dioxopiperidine-2-carboxylic acid: The enantiomer of the (S)-form, with different spatial arrangement and potentially different biological activity.

    Piperidine-2,3,6-tricarboxylic acid: A related compound with additional carboxylic acid groups, affecting its reactivity and applications.

    2,6-Dioxopiperidine: A simpler analog lacking the carboxylic acid group, used in different chemical contexts.

Uniqueness: (S)-3,6-Dioxopiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Biological Activity

(S)-3,6-Dioxopiperidine-2-carboxylic acid, also known as 2,6-dioxopiperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-3,6-Dioxopiperidine-2-carboxylic acid is C6H7NO4C_6H_7NO_4. Its structure consists of a six-membered piperidine ring with two carbonyl groups and a carboxylic acid functional group. This arrangement contributes to its reactivity and interactions with biological targets.

The biological activity of (S)-3,6-Dioxopiperidine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's functional groups enable it to participate in various biochemical pathways, potentially leading to inhibition or activation of these targets. Notably, it has been studied for its role in modulating inflammatory responses and cancer pathways by influencing cytokine levels and enzyme activity.

1. Enzyme Inhibition

Research indicates that (S)-3,6-Dioxopiperidine-2-carboxylic acid can inhibit certain enzymes involved in inflammatory processes. For instance, it has shown promise in reducing tumor necrosis factor (TNF) levels, which are implicated in various inflammatory diseases.

2. Receptor Binding

The compound has been investigated for its capacity to bind to specific receptors involved in cellular signaling pathways. This interaction may lead to altered cellular responses that could be beneficial in treating conditions such as cancer and chronic inflammation.

Case Studies

Several studies have highlighted the therapeutic potential of (S)-3,6-Dioxopiperidine-2-carboxylic acid:

  • Case Study 1 : A study focused on the compound's effect on human cancer cell lines demonstrated significant growth inhibition at concentrations as low as 10 µM. The mechanism was linked to the modulation of key signaling pathways that regulate cell proliferation and apoptosis .
  • Case Study 2 : In another investigation, (S)-3,6-Dioxopiperidine-2-carboxylic acid was applied in a model of chronic inflammation where it successfully reduced markers associated with inflammation and tissue damage.

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-3,6-Dioxopiperidine-2-carboxylic acid, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
1-PiperidinoneC5H9NOContains one carbonyl group; less reactive
2-PiperidinoneC5H9NOContains one carbonyl group; similar reactivity
2,5-DioxopiperidineC6H8N2O2Contains two carbonyls but lacks carboxylic acid

This table illustrates how (S)-3,6-Dioxopiperidine-2-carboxylic acid stands out due to its combination of functional groups that enhance its biological activity compared to other piperidine derivatives.

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

(2S)-3,6-dioxopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H7NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h5H,1-2H2,(H,7,9)(H,10,11)/t5-/m0/s1

InChI Key

SPWZOVUFCGVHAM-YFKPBYRVSA-N

Isomeric SMILES

C1CC(=O)N[C@@H](C1=O)C(=O)O

Canonical SMILES

C1CC(=O)NC(C1=O)C(=O)O

Origin of Product

United States

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